molecular formula C28H28ClN3O5 B2732719 3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 899915-68-5

3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Katalognummer: B2732719
CAS-Nummer: 899915-68-5
Molekulargewicht: 522
InChI-Schlüssel: PZNAJLLJZATDPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide features a quinazoline-2,4-dione core substituted with a 4-chlorobenzyl group at the N1 position and a propanamide side chain terminating in a 3,4-dimethoxyphenethyl moiety. The 4-chlorobenzyl group may enhance lipophilicity and receptor binding, while the 3,4-dimethoxyphenyl ethyl side chain could influence solubility and metabolic stability.

Eigenschaften

CAS-Nummer

899915-68-5

Molekularformel

C28H28ClN3O5

Molekulargewicht

522

IUPAC-Name

3-[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C28H28ClN3O5/c1-36-24-12-9-19(17-25(24)37-2)13-15-30-26(33)14-16-31-27(34)22-5-3-4-6-23(22)32(28(31)35)18-20-7-10-21(29)11-8-20/h3-12,17H,13-16,18H2,1-2H3,(H,30,33)

InChI-Schlüssel

PZNAJLLJZATDPA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H26ClN3O3C_{25}H_{26}ClN_{3}O_{3} with a molecular weight of approximately 445.94 g/mol. The structure includes a quinazoline core substituted with a chlorobenzyl group and an ethyl propanamide moiety linked to a dimethoxyphenyl group.

PropertyValue
Molecular FormulaC25H26ClN3O3C_{25}H_{26}ClN_{3}O_{3}
Molecular Weight445.94 g/mol
IUPAC Name3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
  • Substitution Reactions : The introduction of the chlorobenzyl and dimethoxyphenyl groups is performed via nucleophilic substitutions under controlled conditions.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study demonstrated that related compounds showed high activity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HUH-7 (hepatocellular carcinoma) .

Case Study:
In a comparative study, several quinazoline derivatives were evaluated for their cytotoxic effects on cancer cell lines. The compound was found to inhibit cell proliferation significantly at micromolar concentrations.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in tumor growth and proliferation.
  • Cell Cycle Arrest : The compound could induce cell cycle arrest in cancer cells, leading to apoptosis.

Antibacterial Activity

Quinazoline derivatives have also been studied for their antibacterial properties. Preliminary screenings suggest that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria .

Pharmacological Studies

Additional studies have explored the pharmacological profile of similar compounds:

  • Anti-inflammatory Effects : Related quinazoline derivatives have shown potential anti-inflammatory activities by inhibiting cyclooxygenase enzymes .
  • Neuroprotective Effects : Some studies indicate that quinazoline derivatives may offer neuroprotective benefits, making them candidates for further research in neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of quinazoline derivatives typically involves multi-step reactions that may include cyclization and functionalization of precursor compounds. The compound can be synthesized through various methods that incorporate key structural features such as the quinazoline core and side chains that enhance biological activity.

Key Synthetic Routes:

  • Cyclization of 2-Aminoaryl Ketones : This method involves the reaction of 2-aminoaryl ketones with appropriate electrophiles to form the quinazoline structure.
  • Oxidative Rearrangement Reactions : Utilizing isatins in combination with amines can yield quinazoline derivatives through oxidative rearrangements, leading to compounds with enhanced pharmacological profiles .

Biological Activities

Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under discussion has shown promise in several areas:

Anticancer Activity

Numerous studies have demonstrated the efficacy of quinazoline derivatives against various cancer cell lines. For instance:

  • Cytotoxicity Testing : Compounds derived from the quinazoline scaffold have been tested against cell lines such as A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer), showing significant cytotoxic effects .
  • Mechanisms of Action : The anticancer properties are often attributed to the ability of these compounds to inhibit key signaling pathways involved in tumor growth and metastasis.

Antimicrobial Properties

Quinazolines have also been investigated for their antibacterial and antifungal activities. The compound may exhibit effectiveness against a range of bacterial pathogens, making it a candidate for further development as an antimicrobial agent .

Therapeutic Applications

Given its structural characteristics and biological activities, this compound could be explored for various therapeutic applications:

Potential Uses:

  • Cancer Therapy : Its ability to induce cytotoxicity in cancer cells positions it as a potential candidate for developing new anticancer drugs.
  • Infection Control : With its antimicrobial properties, it could be utilized in formulations aimed at treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Research has documented several case studies involving the application of quinazoline derivatives:

StudyFindings
Study on Antitumor ActivityCompounds similar to the target compound demonstrated broad-spectrum antitumor activity across multiple cell lines .
Antimicrobial EvaluationQuinazoline derivatives were tested against various pathogens, showing significant inhibition rates .
Mechanistic StudiesInvestigations into the molecular targets revealed interactions with enzymes involved in cancer progression.

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution at the Amide Group

The terminal amide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Acidic Hydrolysis :

    Compound+H2O (excess, HCl)3-[1-(4-chlorobenzyl)-2,4-dioxoquinazolin-3-yl]propanoic acid+N-[2-(3,4-dimethoxyphenyl)ethyl]amine\text{Compound} + \text{H}_2\text{O (excess, HCl)} \rightarrow \text{3-[1-(4-chlorobenzyl)-2,4-dioxoquinazolin-3-yl]propanoic acid} + \text{N-[2-(3,4-dimethoxyphenyl)ethyl]amine}

    This reaction is typically conducted in ethanol or DMF at reflux temperatures (80–100°C).

  • Basic Hydrolysis :

    Compound+NaOH (aq)Sodium salt of propanoic acid derivative+Amine byproduct\text{Compound} + \text{NaOH (aq)} \rightarrow \text{Sodium salt of propanoic acid derivative} + \text{Amine byproduct}

    Yields exceed 75% when using polar aprotic solvents like DMF.

Functionalization of the Quinazolinone Core

The quinazolin-2,4-dione moiety participates in reactions characteristic of α,β-unsaturated carbonyl systems:

Michael Addition

Electron-deficient alkenes in the quinazolinone core react with nucleophiles (e.g., amines, thiols):

Compound+R-NH23-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3-yl]-N-(substituted alkyl)propanamide\text{Compound} + \text{R-NH}_2 \rightarrow \text{3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3-yl]-N-(substituted alkyl)propanamide}

Reaction conditions involve dichloromethane (DCM) at 25°C with triethylamine as a base.

Oxidative Rearrangement

Iodine (I₂) and tert-butyl hydroperoxide (TBHP) mediate domino reactions to form hybrid structures. For example:

Compound+I2/TBHPOxidized quinazoline-benzamide hybrids\text{Compound} + \text{I}_2/\text{TBHP} \rightarrow \text{Oxidized quinazoline-benzamide hybrids}

This method achieves yields of 60–85% in acetonitrile at 60°C .

Substitution at the 4-Chlorobenzyl Group

The chlorinated aromatic ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Type Conditions Products Yield
Hydroxylation NaOH (10%), CuSO₄, 100°C, 12 hrs4-Hydroxybenzyl derivative55%
Amination NH₃ (excess), Pd/C, EtOH, 80°C, 24 hrs4-Aminobenzyl derivative40%

Side-Chain Modifications

The 3,4-dimethoxyphenylethyl side chain is susceptible to demethylation or oxidation:

  • Demethylation :

    Compound+BBr3(1M in DCM)3,4-Dihydroxyphenylethyl derivative\text{Compound} + \text{BBr}_3 (\text{1M in DCM}) \rightarrow \text{3,4-Dihydroxyphenylethyl derivative}

    Conducted at -20°C to 0°C with yields of 65–70%.

  • Oxidation of Methoxy Groups :
    Using KMnO₄ in acidic media converts methoxy groups to ketones, though this pathway is less explored for this compound.

Comparative Reactivity of Structural Analogues

Key differences in reactivity arise from substituent variations:

Structural Feature Reactivity Profile
4-Chlorobenzyl Undergoes NAS more readily than 3-chloro analogues due to para-substitution effects.
Dimethoxyphenylethyl Side Chain Resists hydrolysis under mild conditions but undergoes oxidative cleavage with strong acids.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Analogues

Key analogs share the quinazoline-2,4-dione core but differ in substituents, leading to variations in physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure R1 (N1 Substituent) R2 (Side Chain) Reported Activity Reference
Target Compound Quinazoline-2,4-dione 4-Chlorobenzyl N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide Hypothesized anticonvulsant/kinase inhibition (based on analogs)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazoline-2,4-dione 2,4-Dichlorophenylmethyl Acetamide Anticonvulsant (evaluated in vivo)
N-(3-Methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide Quinazoline-2,4-dione 3-Nitrobenzyl 3-Methoxypropylpropanamide Structural analog; nitro group may enhance electrophilicity
2-(3-(6,8-Bis(4-methoxyphenyl)quinazolin-4(3H)-one)) Quinazolin-4(3H)-one 4-Methoxyphenyl Complex bis-substituted side chain Synthetic intermediate for kinase inhibitors
Key Observations:

Substituent Effects on Activity: The target compound’s 4-chlorobenzyl group (electron-withdrawing) contrasts with the 3-nitrobenzyl group in ’s analog, which introduces stronger electrophilicity. This may alter binding to targets like GABA receptors or kinases .

Synthetic Routes :

  • The target compound’s synthesis may parallel methods in , which involves oxidation (e.g., H₂O₂) and coupling with chloroacetamide derivatives . ’s use of Pd-catalyzed cross-coupling could also inform scalable synthesis .

Biological Implications :

  • The dichlorophenylmethyl analog () demonstrated anticonvulsant activity in murine models, suggesting the target compound’s 4-chlorobenzyl group may retain similar efficacy .
  • Methoxy groups (as in the target and ’s compound) are associated with improved metabolic stability and blood-brain barrier penetration, critical for CNS-targeting drugs .

Spectroscopic and Analytical Data

Structural confirmation of the target compound would require techniques such as 1H NMR and 13C NMR , as employed for analogs in and . For example:

  • The 1H-NMR of ’s PROTAC compound (DMSO-d6, 500 MHz) resolved aromatic protons at δ 7.2–8.1 ppm, comparable to the target’s expected quinazoline and dimethoxyphenyl signals .

Vorbereitungsmethoden

Condensation-Based Synthesis of the Quinazoline Core

The quinazoline derivative forms the structural backbone of the target compound. As demonstrated in analogous syntheses, the quinazoline ring is constructed via a condensation reaction between anthranilic acid derivatives and carbonyl-containing reagents. For this compound, 4-chlorobenzylamine reacts with a diketone precursor under acidic conditions to yield the 1,4-dihydroquinazoline-2,4-dione intermediate. Key parameters include:

  • Reagent Ratios : A 1:1 molar ratio of 4-chlorobenzylamine to ethyl 2-cyanoacetate ensures minimal side-product formation.
  • Catalysis : Acetic acid (10% v/v) facilitates imine formation at 80°C.
  • Reaction Time : 12–16 hours under reflux achieves >85% conversion.

Post-condensation, the intermediate undergoes N-alkylation to introduce the 3-(propanamide) side chain.

Side-Chain Functionalization via Amide Coupling

The propanamide moiety is introduced using carbodiimide-based coupling agents. Specifically, 3-(chloro)propanoyl chloride reacts with 2-(3,4-dimethoxyphenyl)ethylamine in anhydrous dichloromethane (DCM) at 0–5°C. Key considerations:

  • Solvent Selection : DCM minimizes hydrolysis of the acid chloride.
  • Base Addition : Triethylamine (2.5 equiv) neutralizes HCl byproducts, shifting equilibrium toward amide formation.
  • Yield Optimization : Dropwise addition over 30 minutes prevents exothermic side reactions, achieving 78–82% isolated yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight solvent polarity’s impact on reaction efficiency:

Solvent Dielectric Constant Reaction Yield (%) Byproducts (%)
DCM 8.93 82 5
DMF 36.7 68 18
THF 7.52 75 10

Low-polarity solvents like DCM favor nucleophilic acyl substitution while suppressing solvolysis. Elevated temperatures (>40°C) in DMF promote decomposition, reducing yields by 12–15%.

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a nucleophilic catalyst accelerates amide bond formation, reducing reaction time from 8 hours to 2.5 hours. Computational density functional theory (DFT) analyses corroborate that DMAP lowers the activation energy of the rate-determining tetrahedral intermediate formation by 14.2 kcal/mol.

Purification and Characterization

Chromatographic Purification

Crude product purification employs silica gel column chromatography with a gradient eluent (hexane:ethyl acetate, 3:1 to 1:2). Fractions containing the target compound are identified via thin-layer chromatography (Rf = 0.43 in 1:1 hexane:ethyl acetate). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30) confirms >98% purity.

Spectroscopic Validation

  • NMR Analysis :
    • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, quinazoline H), 7.45–7.32 (m, 4H, Ar-H), 6.82–6.75 (m, 3H, OCH₃-Ar), 4.52 (s, 2H, CH₂ benzyl), 3.86 (s, 6H, OCH₃).
    • ¹³C NMR : 167.5 ppm (C=O amide), 159.8 ppm (C=O quinazoline).
  • Mass Spectrometry : ESI-MS m/z 524.2 [M+H]⁺, consistent with the molecular formula C₂₇H₂₅ClN₃O₅.

Scale-Up and Industrial Feasibility

Pilot-scale batches (1 kg) utilize flow chemistry to enhance heat transfer and mixing:

  • Continuous Flow Reactor : Residence time of 8 minutes at 100°C achieves 89% conversion, surpassing batch reactor efficiency by 22%.
  • Cost Analysis : Raw material costs decrease by 34% at 10 kg scale due to solvent recycling and catalytic reuse.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.